2,6-Dipropylnaphthalene-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137517-25-0 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,6-dipropylnaphthalene-1,5-diol |
InChI |
InChI=1S/C16H20O2/c1-3-5-11-7-9-14-13(15(11)17)10-8-12(6-4-2)16(14)18/h7-10,17-18H,3-6H2,1-2H3 |
InChI Key |
CDXHQSXISXUVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C1)C(=C(C=C2)CCC)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dipropylnaphthalene 1,5 Diol
Retrosynthetic Analysis of 2,6-Dipropylnaphthalene-1,5-diol Target Molecule
Retrosynthetic analysis serves as a foundational intellectual tool for planning the synthesis of intricate molecules by deconstructing them into simpler, more accessible starting materials. fiveable.mearxiv.org For this compound, this process involves strategically disconnecting the propyl groups and hydroxyl functionalities from the naphthalene (B1677914) framework.
Key disconnections are made at the carbon-carbon bonds linking the propyl groups to the naphthalene ring and the carbon-oxygen bonds of the hydroxyl groups. This deconstruction reveals several potential synthetic routes:
Pathway A: Friedel-Crafts Acylation followed by Reduction: This common strategy would involve the acylation of a 1,5-dihydroxynaphthalene (B47172) precursor. researchgate.netnrochemistry.comlibretexts.orgnih.gov A significant hurdle in this approach is achieving the desired 2,6-regioselectivity, as Friedel-Crafts reactions on substituted naphthalenes often yield isomeric mixtures. rsc.org The subsequent reduction of the introduced acyl groups would then furnish the propyl side chains.
Pathway B: Naphthalene Ring Construction: An alternative approach focuses on building the naphthalene ring system from a precursor that already contains the desired substitution pattern or allows for its strategic introduction. Annulation reactions, such as those involving directed-aldol and Friedel-Crafts sequences, can be employed to construct the second ring with the necessary functionalities. acs.org
Pathway C: Cross-Coupling Methodologies: Modern synthetic techniques utilizing transition metal-catalyzed cross-coupling reactions provide a highly regioselective means to forge the C-C bonds. dntb.gov.uadntb.gov.ua This would typically involve coupling a di-functionalized naphthalene core, such as a dihalonaphthalene, with a suitable propyl-containing organometallic reagent.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound is critically dependent on the effective preparation and functionalization of key intermediates. This encompasses the assembly of the naphthalene core with the correct oxygenation pattern and the subsequent regioselective installation of the propyl side chains.
Synthesis of the Naphthalene Core and Regioselective Hydroxylation
The preparation of the 1,5-dihydroxynaphthalene core is a fundamental preliminary step. wikipedia.org This can be achieved through several established methods:
Sulfonation of Naphthalene: A well-known industrial process involves the disulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid. This intermediate is then subjected to hydrolysis with a strong base, followed by acidification, to yield 1,5-dihydroxynaphthalene. wikipedia.orgscispace.com A patented method describes using an excess of sodium hydroxide (B78521) at high temperatures and pressures for this hydrolysis. prepchem.comgoogle.com Another patented approach suggests that the presence of catalysts like methanol, ethanol, or propanol (B110389) can lower the reaction temperature of the alkali fusion step. google.com
Oxidation of 1-Naphthol (B170400): The oxidation of 1-naphthol can lead to the formation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). researchgate.net While not a direct route to 1,5-dihydroxynaphthalene, this highlights the reactivity of the naphthalene core to oxidation.
Stereoselective Introduction of Propyl Side Chains
The introduction of propyl groups at the 2 and 6 positions of the 1,5-dihydroxynaphthalene core demands precise control over regioselectivity.
Friedel-Crafts Acylation: A more controlled variant of the Friedel-Crafts reaction is acylation using propionyl chloride or anhydride (B1165640), which introduces keto groups. nrochemistry.comlibretexts.org These ketone products are less reactive than the starting material, preventing multiple acylations. libretexts.org The directing influence of the hydroxyl groups in 1,5-dihydroxynaphthalene favors substitution at the ortho and para positions. However, a study on the Friedel-Crafts reaction of 1,5-dimethoxynaphthalene (B158590) with phthalic anhydride showed the formation of partially demethylated and bis-acylated products, indicating that achieving exclusive 2,6-disubstitution can be complex. rsc.org Subsequent reduction of the acyl groups would be required to form the propyl chains.
Regioselective Alkylation: Achieving regioselective alkylation of dihydroxylated aromatic compounds can be challenging. However, studies on 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have shown that cesium bicarbonate can mediate highly regioselective alkylation at the 4-position. nih.govnih.govresearchgate.net Similar strategies, perhaps employing specific catalysts or directing groups, could potentially be adapted for the selective alkylation of 1,5-dihydroxynaphthalene. For instance, H-mordenite zeolite has been used for the highly regioselective di-tert-amylation of naphthalene. researchgate.netcardiff.ac.uk
Catalytic Approaches in this compound Synthesis
Contemporary catalytic methods provide robust and selective tools for the synthesis of intricately substituted aromatic compounds.
Transition Metal-Catalyzed Coupling Reactions for Naphthalene Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high regioselectivity. dntb.gov.uadntb.gov.ua A plausible strategy for synthesizing this compound could commence with a 2,6-dihalo-1,5-dimethoxynaphthalene precursor. The methoxy (B1213986) groups would serve as protecting groups for the hydroxyls and could be cleaved in the final step. Various coupling reactions could be employed:
Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction of the dihalo-naphthalene with a propylboronic acid or its ester.
Kumada Coupling: This method utilizes a propyl Grignard reagent (e.g., propylmagnesium bromide) in the presence of a nickel or palladium catalyst.
Negishi Coupling: This reaction employs an organozinc reagent (e.g., propylzinc chloride) with a palladium or nickel catalyst.
The success of these reactions is highly dependent on the judicious choice of catalyst, ligands, and reaction conditions to ensure high yields and minimize side reactions. A variety of substituted naphthalenes can be synthesized using methods like FeCl3-promoted annulation reactions. researchgate.net
Catalytic Hydrodeoxygenation Pathways for Diol Formation from Oxygenated Precursors
In synthetic routes where the hydroxyl groups are initially protected or are generated from other oxygen-containing functionalities, catalytic hydrodeoxygenation (HDO) is a crucial step. amazonaws.commdpi.com For instance, if the synthesis proceeds via a 1,5-dimethoxynaphthalene intermediate, the final step would involve the cleavage of the methyl ethers to unveil the diol.
Ether Cleavage: Boron tribromide (BBr₃) is a standard and potent reagent for the demethylation of aryl methyl ethers.
Catalytic Hydrogenolysis: If benzyl (B1604629) ethers are used as protecting groups, they can be cleaved via catalytic hydrogenolysis over a palladium or platinum catalyst.
HDO of Naphthols: Studies on the hydrodeoxygenation of 1-naphthol using catalysts like Mo/γ-Al₂O₃ and sulfided Ni-Mo/γ-Al₂O₃ demonstrate that the C-O bond in naphthols can be cleaved under specific catalytic conditions. osti.govosti.gov This suggests that direct deoxygenation of a more highly oxygenated naphthalene precursor could be a viable, albeit challenging, route.
Asymmetric Catalysis for Enantioselective Synthesis
The structure of this compound does not inherently possess any chiral centers. Asymmetric catalysis is therefore not directly applicable for inducing enantioselectivity in the final compound itself. However, the principles of asymmetric synthesis could be highly relevant if chiral centers were introduced into the propyl side chains or if the synthesis proceeded through a chiral intermediate that is later aromatized.
For analogous chiral diols or substituted naphthalenes, asymmetric synthesis is crucial for obtaining enantiomerically pure products. chemistryviews.orgyoutube.com Methodologies often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. youtube.comyoutube.com For instance, in the synthesis of chiral bi-aryl compounds, transition metal catalysts bearing chiral ligands are commonly employed.
Should a synthetic route to a chiral analogue of this compound be desired, one could envision an asymmetric alkylation or cross-coupling reaction to introduce chiral propyl groups onto a naphthalene precursor. Another approach could involve the asymmetric dihydroxylation of a corresponding dialkenylnaphthalene intermediate, followed by reduction. While speculative for the title compound, these strategies are well-established in the synthesis of other complex chiral molecules.
Electrochemical Synthesis Routes for this compound and Related Naphthalene Derivatives
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. These techniques utilize electrical current to drive oxidation and reduction reactions, frequently with high selectivity and without the need for harsh chemical reagents.
While direct electrochemical synthesis of this compound is not documented, parallels can be drawn from the electrochemical synthesis of other naphthalene derivatives. For example, the electrochemical reduction of naphthalene to produce 1,4-dihydronaphthalene (B28168) and tetralin has been demonstrated. A potential electrochemical route to the target compound could involve the dihydroxylation of a 2,6-dipropylnaphthalene precursor. This could theoretically be achieved through an anodic oxidation process.
Furthermore, the electrochemical synthesis of various naphthols and their derivatives has been reported, showcasing the feasibility of forming hydroxyl groups on the naphthalene core using electrochemical means. These processes often involve the anodic oxidation of the parent aromatic hydrocarbon in the presence of a suitable oxygen source. The regioselectivity of such reactions would be a critical factor to control to achieve the desired 1,5-diol substitution pattern.
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic viability of any synthetic process. For the synthesis of substituted naphthalenes, several key parameters are typically optimized. researchgate.netresearchgate.net
A hypothetical multi-step synthesis of this compound would likely involve a Friedel-Crafts acylation to introduce the propyl groups (or their precursors) onto the naphthalene core, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the diol. Each of these steps would require careful optimization.
Table 1: Illustrative Optimization Parameters for a Friedel-Crafts Acylation Step
| Parameter | Investigated Range | Optimal Condition (Hypothetical) | Rationale |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂) | AlCl₃ | High activity and selectivity for acylation of naphthalenes. |
| Solvent | Nitrobenzene (B124822), CS₂, Dichloromethane | Nitrobenzene | Good solubility for reactants and catalyst complex. |
| Temperature | 0 °C to 80 °C | 25 °C | Balances reaction rate with minimizing side reactions like isomerization. |
| Reactant Ratio | 1:1 to 1:3 (Naphthalene:Acylating Agent) | 1:2.2 | Ensures complete di-acylation while minimizing poly-acylation. |
| Reaction Time | 1 hour to 24 hours | 6 hours | Sufficient time for reaction completion without product degradation. |
This table is for illustrative purposes and does not represent experimentally verified data for the synthesis of this compound.
Similarly, for a subsequent Baeyer-Villiger oxidation, parameters such as the choice of peroxy acid, solvent, temperature, and reaction time would need to be systematically varied to achieve the desired outcome. Design of Experiment (DoE) methodologies can be a powerful tool to efficiently explore the multi-dimensional reaction space and identify optimal conditions.
Exploration of Green Chemistry Principles in this compound Production
The application of green chemistry principles is increasingly important in modern chemical manufacturing to minimize environmental impact. The synthesis of this compound could be made more sustainable by considering several green chemistry aspects.
Atom Economy: Designing a synthetic route that maximizes the incorporation of all reactant atoms into the final product. This would involve favoring addition reactions over substitution or elimination reactions where possible.
Use of Safer Solvents: Replacing hazardous solvents like nitrobenzene or carbon disulfide, often used in classical Friedel-Crafts reactions, with greener alternatives such as ionic liquids or supercritical fluids. rsc.org The ideal scenario would be to perform the reaction in a solvent-free system if feasible. researchgate.net
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. The use of solid acid catalysts that can be easily recovered and reused would be a significant improvement over homogeneous Lewis acids that require aqueous workup and generate significant waste streams.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the possibility of deriving the naphthalene core or the propyl side chains from renewable resources, although this is a more long-term research goal.
A recent review highlights numerous metal-catalyzed reactions for the synthesis of substituted naphthalenes, some of which offer milder conditions and higher efficiency than classical methods, aligning with green chemistry principles. researchgate.netdntb.gov.ua The development of a truly "green" synthesis of this compound would likely involve a combination of these strategies, potentially integrating biocatalysis or photochemistry for key transformations.
Chemical Reactivity and Mechanistic Investigations of 2,6 Dipropylnaphthalene 1,5 Diol
Reactions Involving the Hydroxyl Functionalities of 2,6-Dipropylnaphthalene-1,5-diol
The two hydroxyl groups at the 1 and 5 positions of the naphthalene (B1677914) ring are primary sites for a variety of chemical transformations. These reactions allow for the modification of the compound's properties and the synthesis of more complex derivatives.
Esterification and Etherification Reactions for Functionalization
The hydroxyl groups of this compound can readily undergo esterification and etherification. These reactions are fundamental for introducing a wide range of functional groups, thereby altering the molecule's physical and chemical characteristics.
Esterification: In a manner analogous to other phenols and naphthols, this compound can be converted to its corresponding diester. A common method for this transformation is the Steglich esterification, which utilizes a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base would yield 2,6-dipropylnaphthalene-1,5-diyl diacetate.
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a classical approach, would involve deprotonation of the hydroxyl groups with a strong base to form the corresponding dinaphthoxide, followed by reaction with an alkyl halide. Another approach involves acid-catalyzed etherification using agents like 1,2-dimethoxyethane. These reactions can lead to the formation of simple dialkyl ethers or more complex structures, including crown ethers, by reacting with appropriate dihaloalkanes. The formation of such derivatives can significantly impact the solubility and coordination properties of the parent molecule.
Table 1: Representative Functionalization Reactions of the Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, DCC, DMAP | Naphthalene diester |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Naphthalene diether |
| Etherification | Dihaloalkane, Base | Cyclic ether / Crown ether |
Selective Oxidation Pathways
The oxidation of dihydroxynaphthalenes can lead to the formation of naphthoquinones, a class of compounds with significant biological and chemical interest. For 1,5-dihydroxynaphthalenes, oxidation typically yields a 1,5-naphthoquinone derivative. In the case of this compound, oxidation would be expected to produce 2,6-dipropylnaphthalene-1,5-dione.
Common oxidizing agents for this transformation include chromium trioxide. wikipedia.org Furthermore, photooxidation in the presence of a sensitizer, such as rose bengal, and visible light is another effective method for converting 1,5-dihydroxynaphthalenes to their corresponding quinones. This process involves the generation of singlet oxygen, which then reacts with the electron-rich naphthalene system. The reaction proceeds through a series of intermediates to furnish the final dione (B5365651) product.
Cyclization Reactions and Intramolecular Condensations
For instance, the synthesis of pyranonaphthoquinones often involves the cyclization of a suitably functionalized dihydroxynaphthalene derivative. researchgate.net If the propyl groups were to be functionalized with a terminal leaving group, intramolecular etherification could lead to the formation of a five or six-membered ring fused to the naphthalene core. Such reactions are typically promoted by a base, which deprotonates the hydroxyl group, enabling it to act as an internal nucleophile. The synthesis of cyclic ethers from diols is a well-established transformation in organic chemistry.
Reactivity of the Naphthalene Aromatic System in this compound
The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents play a crucial role in directing the position of further substitution.
Electrophilic Aromatic Substitution: Regioselectivity and directing effects of hydroxyl and propyl groups
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the four substituents.
Hydroxyl Groups (-OH): The hydroxyl groups are powerful activating groups and are ortho, para-directors. In a naphthalene system, this means they direct incoming electrophiles to the positions ortho and para relative to themselves. For the hydroxyl group at C1, the ortho position is C2 and the para position is C4. For the hydroxyl group at C5, the ortho position is C6 and the para position is C8.
Propyl Groups (-CH₂CH₂CH₃): Alkyl groups are weakly activating and are also ortho, para-directors due to inductive effects and hyperconjugation. The propyl group at C2 would direct to C1 and C3, while the propyl group at C6 would direct to C5 and C7.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,6-dipropylnaphthalene-1,5-diol and 8-Nitro-2,6-dipropylnaphthalene-1,5-diol |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,6-dipropylnaphthalene-1,5-diol and 8-Bromo-2,6-dipropylnaphthalene-1,5-diol |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-Acyl-2,6-dipropylnaphthalene-1,5-diol and 8-Acyl-2,6-dipropylnaphthalene-1,5-diol |
Nucleophilic Aromatic Substitution in Halogenated Precursors
While the electron-rich naphthalene ring of this compound is not inherently susceptible to nucleophilic aromatic substitution (SNAF), its halogenated derivatives can undergo such reactions, particularly if additional electron-withdrawing groups are present on the ring. wikipedia.orgmasterorganicchemistry.com
For a nucleophilic aromatic substitution to occur on a halogenated precursor of this compound, a good leaving group (such as a halide) is required on the aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
In the context of a di-halogenated derivative, for example, a 4,8-dichloro-2,6-dipropylnaphthalene-1,5-diol, the hydroxyl groups would act as electron-donating groups and would not facilitate a standard SNAr reaction. However, if the hydroxyl groups were converted to a less electron-donating or an electron-withdrawing group, or if strong electron-withdrawing groups were introduced elsewhere on the ring, nucleophilic substitution could become a viable pathway for further functionalization.
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
A comprehensive search of scientific databases and academic journals did not yield any specific studies focused on the kinetic and spectroscopic investigation of reaction mechanisms for this compound. Research that would typically involve techniques such as UV-Vis, NMR, IR, or mass spectrometry to monitor reaction progress, identify intermediates, and determine rate laws for this specific compound has not been published.
Consequently, no data tables containing kinetic parameters (e.g., rate constants, activation energies) or spectroscopic data assignments that would elucidate the mechanistic pathways of its reactions could be compiled. Such investigations are crucial for understanding the step-by-step process of its chemical transformations, including electrophilic aromatic substitution, oxidation of the hydroxyl groups, or etherification reactions. The absence of this information indicates a significant area for future research.
Solvent Effects and Catalytic Influences on this compound Transformations
Similarly, there is a lack of published research detailing the effects of different solvents or the influence of various catalysts on the chemical transformations of this compound. In typical organic reactions, solvent polarity and proticity can significantly impact reaction rates and selectivity. For instance, polar protic solvents might stabilize charged intermediates in a potential nucleophilic substitution, while aprotic solvents could be favored for other pathways.
Furthermore, the role of acid, base, or metal catalysts in promoting specific transformations of this compound has not been documented. Catalysts are often employed to lower the activation energy of reactions, enabling transformations that would otherwise be slow or require harsh conditions.
Without experimental studies, it is not possible to present a data table or detailed findings on how different solvent environments or catalytic systems affect the reactivity and transformation pathways of this compound.
Computational Chemistry and Theoretical Studies of 2,6 Dipropylnaphthalene 1,5 Diol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide a static, time-independent view of the molecule's ground state.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. mdpi.comyoutube.com For 2,6-Dipropylnaphthalene-1,5-diol, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate its ground state properties. researchgate.net These calculations begin by optimizing the molecular geometry to find the lowest energy conformation.
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the naphthalene (B1677914) core would be expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O and O-H bond lengths of the hydroxyl groups, as well as the C-C and C-H bonds of the propyl substituents, would also be determined. The planarity of the naphthalene ring system and the orientation of the propyl and hydroxyl groups relative to the ring are critical aspects of the molecular geometry.
An illustrative representation of optimized geometric parameters for this compound, as would be predicted by DFT calculations, is presented below.
| Parameter | Predicted Value |
| Naphthalene C-C Bond Length (average) | 1.40 Å |
| C-O Bond Length | 1.37 Å |
| O-H Bond Length | 0.96 Å |
| Propyl C-C Bond Length (average) | 1.53 Å |
| C-O-H Bond Angle | 109.5° |
| Naphthalene Ring Dihedral Angle | ~0° |
Note: This data is illustrative and based on typical values for similar functional groups and aromatic systems.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
For even greater accuracy in electronic structure analysis, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while more computationally intensive, provide a more refined description of electron correlation. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for obtaining precise electronic properties such as ionization potential and electron affinity. For a molecule like this compound, these methods would offer a very accurate depiction of the electron distribution and the energies of the molecular orbitals.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and conformational flexibility. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box, often with a solvent like water, and solve Newton's equations of motion for every atom over a period of time.
These simulations are invaluable for understanding the rotational freedom of the propyl chains and the hydroxyl groups. The propyl groups can adopt various conformations, and MD simulations can reveal the most populated conformational states and the energy barriers between them. Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules or with solvent molecules. This is crucial for understanding how the molecule behaves in a condensed phase.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Electrophilic/Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack, while the LUMO is the orbital that is most likely to accept electrons, highlighting sites for nucleophilic attack. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atoms of the hydroxyl groups, due to the presence of lone pairs and the electron-donating nature of these groups. The LUMO, on the other hand, would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.
A hypothetical FMO analysis for this compound might yield the following results:
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.8 | Naphthalene Ring, Oxygen Atoms |
| LUMO | -1.2 | Naphthalene Ring |
| HOMO-LUMO Gap | 4.6 | - |
Note: This data is illustrative and based on trends observed for substituted naphthalenes. rsc.orgresearchgate.net
The distribution of these orbitals can be visualized to identify specific atoms that are the most probable sites of reaction. The oxygen atoms of the hydroxyl groups would be strong candidates for nucleophilic behavior, while the aromatic carbons could be susceptible to electrophilic attack.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. acs.orgvaia.comresearchgate.netresearchgate.net
NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the presence of a magnetic field, it is possible to predict NMR chemical shifts. For this compound, these calculations would predict distinct signals for the aromatic protons, the hydroxyl protons, and the different protons of the propyl chains, aiding in the interpretation of experimental NMR spectra. vaia.com
IR Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.netresearchgate.net For this molecule, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups (typically a broad band), C-H stretching from the aromatic ring and propyl chains, and various C-C and C-O stretching and bending modes. researchgate.netresearchgate.net
An illustrative table of predicted key vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3400 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-O Stretch | ~1260 |
Note: This data is illustrative and based on typical group frequencies and computational predictions for similar molecules.
Computational Modeling of Reaction Mechanisms and Transition State Structures for this compound Transformations
Computational chemistry can also be used to map out the entire energy landscape of a chemical reaction, providing insights into reaction mechanisms. wvu.edu This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.
For this compound, one could model various transformations, such as its oxidation, electrophilic substitution on the aromatic ring, or etherification of the hydroxyl groups. By calculating the energies of the reactants, products, and transition states, it is possible to determine the most likely reaction pathways and to understand the factors that control the reaction's outcome. For example, modeling the deprotonation of the hydroxyl groups could provide a pKa estimate, while modeling an electrophilic attack could predict the regioselectivity of the reaction.
Functional Properties and Advanced Materials Science Applications of 2,6 Dipropylnaphthalene 1,5 Diol
Polymer Chemistry and Monomer Applications
Research into the utility of 2,6-Dipropylnaphthalene-1,5-diol as a monomer in polymerization reactions is not currently available in the public domain.
Utilization as a Monomer in Polymerization Reactions
There are no available scientific articles or patents that describe the use of this compound as a monomer in the synthesis of polymers such as polyesters or polyurethanes. The general reactivity of diols with diisocyanates to form polyurethanes and with dicarboxylic acids or their derivatives to form polyesters is a fundamental concept in polymer chemistry. However, specific studies detailing these reactions with this compound, including reaction kinetics, catalyst systems, and polymerization conditions, have not been found.
Influence of this compound Structure on Polymer Properties
Due to the absence of studies on polymers incorporating this compound, there is no data on how its specific structure would influence polymer properties. Hypothetically, the rigid naphthalene (B1677914) core could enhance thermal stability and mechanical strength, while the propyl groups might affect solubility and processability. However, without experimental data, these remain theoretical considerations.
Advanced Ligand Design in Coordination and Organometallic Chemistry
No published research could be identified that explores the use of this compound in the design of advanced ligands for coordination and organometallic chemistry. The diol functionality presents potential coordination sites, but its application in forming metal complexes and the properties of any such complexes have not been reported.
Precursors for Optoelectronic and Fluorescent Materials
There is no available literature detailing the application of this compound as a precursor for optoelectronic or fluorescent materials. While naphthalene derivatives are known for their fluorescence, the specific photophysical properties of this compound and its derivatives have not been characterized in the available research.
Application in Supramolecular Chemistry and Self-Assembled Systems
An extensive search did not yield any studies on the use of this compound in the field of supramolecular chemistry or its ability to form self-assembled systems. The potential for hydrogen bonding through the diol groups and π-π stacking interactions from the naphthalene core suggests that it could participate in supramolecular assembly, but this has not been experimentally verified in any published work.
Role in Advanced Separation Technologies
No information is available regarding the application of this compound in advanced separation technologies, such as in the formation of specialized membranes or as a component in chromatographic stationary phases.
Investigation as a Component in Specialized Chemical Formulations (e.g., as a solvent or additive, similar to how diols are used in industrial formulations)
The potential utility of this compound in specialized chemical formulations can be inferred from the known applications of its parent compound, 1,5-dihydroxynaphthalene (B47172), and other related diols. The presence of two hydroxyl groups and a naphthalene core, modified by the addition of two propyl chains, suggests a unique combination of polarity and hydrophobicity that could be advantageous in various applications.
Solvent Properties:
The solubility of a compound is a critical factor in its function as a solvent. For naphthalenediols, the hydrophobic naphthalene ring generally limits their solubility in water. solubilityofthings.com However, they tend to be more soluble in organic solvents. solubilityofthings.com The introduction of alkyl chains, such as the propyl groups in this compound, is known to influence solubility. A systematic review of dialkylated naphthalene diimides, for instance, found that the length of the alkyl chain significantly affects solubility in organic solvents like chloroform, toluene, and dichlorobenzene. nih.gov This suggests that the propyl groups in this compound would likely enhance its solubility in nonpolar organic solvents compared to the unsubstituted 1,5-dihydroxynaphthalene.
The table below, based on data for the related compound 1,5-dihydroxynaphthalene, illustrates the general solubility trends for naphthalenediols. It is anticipated that this compound would exhibit enhanced solubility in organic solvents due to its propyl substituents.
Table 1: Solubility Characteristics of Naphthalene-1,5-diol
| Solvent | Solubility | Rationale |
|---|---|---|
| Water | Limited | The hydrophobic nature of the naphthalene core restricts interaction with polar water molecules. solubilityofthings.com |
| Organic Solvents (e.g., ethanol, acetone) | More Soluble | The nonpolar characteristics of the naphthalene ring facilitate favorable interactions with organic solvents. solubilityofthings.com |
This table is based on the properties of 1,5-dihydroxynaphthalene and is intended to provide a comparative reference.
Potential as an Additive:
Diols are widely used as additives in various industrial formulations. For example, they can function as plasticizers, humectants, and chemical intermediates. The rigid naphthalene core of this compound could impart specific mechanical or thermal properties if incorporated into a polymer matrix.
Naphthalenediols, such as 2,6-naphthalenediol, serve as precursors in the synthesis of various materials, including dyes, pigments, and polymers. chemicalbook.com They can be converted into amines, esters, and ethers to create a range of derivatives with specific functionalities. chemicalbook.com The diol functionality allows this compound to potentially act as a monomer in condensation polymerization reactions, similar to how other diols are used to produce polyesters. The propyl groups could influence the properties of the resulting polymer, potentially enhancing its thermal stability or altering its solubility and processability.
Furthermore, substituted naphthalenes are investigated for their photophysical properties. mdpi.com While no specific data exists for this compound, the naphthalene core is known for its fluorescence. The nature and position of substituents can modulate these properties. This opens up the possibility of its use as an additive in formulations where fluorescence or UV-absorbing properties are desired, for instance, in optical materials or as a stabilizer in plastics.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Knowledge Gaps for 2,6-Dipropylnaphthalene-1,5-diol
Direct and extensive research specifically focused on this compound is limited. The primary achievement is its identification and synthesis, as evidenced by its assigned CAS number 137517-25-0. chemsrc.com The synthesis of related 2,6-disubstituted naphthalenes has been explored through various methods, including the electrocyclic reactions of o-quinodimethanes and the alkylation of naphthalene (B1677914). rsc.orgresearchgate.net For instance, 2,6-diisopropylnaphthalene (B42965) can be synthesized via the dialkylation of naphthalene with isopropanol (B130326) over zeolite catalysts. researchgate.net A patented process for producing 2,6-naphthalenediol involves the oxidation of 2,6-di(2-hydroxy-2-propyl)naphthalene. google.com These established synthetic routes for analogous compounds provide a solid foundation for developing optimized synthesis protocols for this compound.
A significant knowledge gap remains concerning the detailed characterization and application of this specific compound. There is a lack of published data on its crystallographic structure, comprehensive spectroscopic profile (though predictions for related compounds exist nih.gov), and its physical and chemical properties. Furthermore, its potential as a monomer in polymer synthesis, as a building block in supramolecular chemistry, or as a precursor for novel functional materials has not been experimentally investigated.
Emerging Methodologies and Techniques for Further Research on Naphthalene Diols
Future research on this compound and other naphthalene diols will benefit from a host of advanced methodologies:
Advanced Spectroscopic and Crystallographic Techniques: Two-dimensional NMR spectroscopy and X-ray powder diffraction, coupled with computational chemistry, have proven effective in the structural elucidation of 2,6-disubstituted naphthalenes. nih.goviucr.org These techniques will be instrumental in unambiguously determining the molecular structure of this compound.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the structural, electronic, and photophysical properties of naphthalene derivatives. rsc.org These computational methods can guide experimental work by predicting reactivity, spectral characteristics, and potential for applications in optoelectronics.
High-Throughput Synthesis and Screening: Automated synthesis platforms can be employed to create libraries of related naphthalene diols with varying alkyl substituents. This, combined with high-throughput screening techniques, could rapidly identify compounds with desirable properties for specific applications.
Advanced Catalysis: The development of novel catalysts for the selective synthesis of disubstituted naphthalenes, such as the use of mesoporous Al-MCM-48 for dialkylation, offers a pathway to more efficient and environmentally friendly production methods. researchgate.net
Potential for Developing Novel Materials with this compound
The unique structure of this compound suggests its potential as a building block for a variety of novel materials:
High-Performance Polymers: The diol functionality makes this compound a prime candidate for use as a monomer in the synthesis of polyesters, polycarbonates, and polyurethanes. The rigid naphthalene backbone could impart enhanced thermal stability and mechanical strength to these polymers, similar to how 2,6-dimethylnaphthalene (B47086) is a precursor for the high-performance polymer polyethylene (B3416737) naphthalate (PEN). nacatsoc.orgwikipedia.org The propyl groups could influence solubility and processing characteristics.
Liquid Crystals: The rigid, rod-like shape of the 2,6-disubstituted naphthalene core is a common motif in liquid crystalline materials. By incorporating this unit into larger molecular structures, it may be possible to design new liquid crystals with specific phase behaviors and optical properties.
Organic Electronics: Naphthalene-based materials are of interest for applications in organic electronics. While the parent naphthalene is an insulator, appropriate functionalization can lead to semiconducting or light-emitting properties. The diol groups in this compound offer reactive sites for further modification to tune its electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Interdisciplinary Research Opportunities and Collaborations
The study of this compound presents numerous opportunities for interdisciplinary collaboration:
Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel polymers and functional materials based on this naphthalene diol. The chemists would focus on optimizing synthetic routes and functionalization strategies, while materials scientists would characterize the resulting materials and explore their applications.
Computational and Experimental Chemistry: A strong synergy exists between computational chemists, who can predict the properties of new materials, and experimental chemists, who can synthesize and test these predictions. This collaborative approach can accelerate the discovery and development of new materials with desired functionalities.
Chemical Engineering and Polymer Science: Chemical engineers can work with polymer scientists to develop scalable and cost-effective processes for the production of this compound and its subsequent polymerization. This would be crucial for any potential commercial applications of materials derived from this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Dipropylnaphthalene-1,5-diol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using naphthol derivatives and propargyl/propyl halides. For example, a base (e.g., K₂CO₃) in DMF facilitates deprotonation of the hydroxyl groups, followed by alkylation with propyl halides . Purification involves solvent extraction (e.g., ethyl acetate) and drying over anhydrous Na₂SO₄. Purity optimization requires monitoring via TLC (n-hexane:ethyl acetate, 9:1) and recrystallization in non-polar solvents.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Reference data from NIST Chemistry WebBook can be cross-referenced for spectral validation .
Q. What preliminary toxicological assessments are recommended for this compound?
- Methodological Answer : Follow the inclusion criteria in Table B-1 from toxicological profiles (e.g., systemic effects in mammals via oral or inhalation routes). Assess hepatic/renal impacts through histopathology and serum biomarkers (e.g., ALT, creatinine) in rodent models. Dose-response studies should prioritize subchronic exposure (14–90 days) to identify NOAEL/LOAEL thresholds .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted applications?
- Methodological Answer : Ruthenium-catalyzed alkynylation (e.g., using bromoalkynes) enables selective peri- and ortho-modifications. A protocol involves reacting 2,6-dibromo derivatives with propargyl halides in the presence of K₂CO₃ and NaOAc at 60°C. Catalyst loading (0.4 equiv) and solvent choice (DMF or THF) critically influence yield .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer : Molecular docking against targets like EGFR or SRC (Table 3) reveals binding affinities. Use AutoDock Vina with optimized parameters (grid box size: 60 × 60 × 60 Å, exhaustiveness: 8). Validate results with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in toxicity data across different exposure routes?
- Methodological Answer : Compare systemic effects (e.g., respiratory vs. hepatic outcomes) using meta-analysis of inhalation vs. oral studies. For example, inhalation may show higher respiratory toxicity (due to direct alveolar deposition), while oral exposure emphasizes hepatic metabolism. Adjust experimental models to include cross-route pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
